molecular formula C14H26O2 B13630500 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid

Cat. No.: B13630500
M. Wt: 226.35 g/mol
InChI Key: ZVWAFVWILOBXTL-UHFFFAOYSA-N
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Description

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid is an organic compound with the molecular formula C14H26O2. It is a derivative of cyclohexane, featuring a propanoic acid group and a tert-pentyl substituent on the cyclohexyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by a series of reactions to introduce the propanoic acid group. One common method includes:

    Alkylation: Cyclohexanone is alkylated with tert-pentyl bromide in the presence of a strong base such as sodium hydride.

    Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems and reactors can also help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its binding affinity and interaction with proteins can provide insights into its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylpropanoic acid: Lacks the tert-pentyl substituent, resulting in different chemical properties.

    2-(4-(Tert-butyl)cyclohexyl)propanoic acid: Similar structure but with a tert-butyl group instead of tert-pentyl.

Uniqueness

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid is unique due to the presence of the tert-pentyl group, which influences its steric and electronic properties

Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2-[4-(2-methylbutan-2-yl)cyclohexyl]propanoic acid

InChI

InChI=1S/C14H26O2/c1-5-14(3,4)12-8-6-11(7-9-12)10(2)13(15)16/h10-12H,5-9H2,1-4H3,(H,15,16)

InChI Key

ZVWAFVWILOBXTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)C(C)C(=O)O

Origin of Product

United States

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